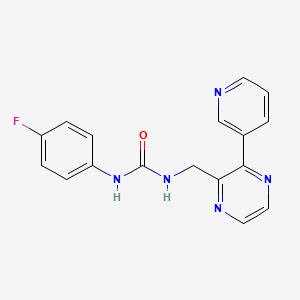

1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea

Description

1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a urea-based compound featuring a 4-fluorophenyl group and a pyrazine-pyridine hybrid substituent. The urea moiety (-NHCONH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in medicinal chemistry. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazine-pyridine system may contribute to π-π stacking or metal coordination in biological targets.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O/c18-13-3-5-14(6-4-13)23-17(24)22-11-15-16(21-9-8-20-15)12-2-1-7-19-10-12/h1-10H,11H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWTXIIMODPDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridinyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the purity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to maintain consistency and efficiency. The use of catalysts and optimized reaction parameters helps in achieving high yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.

Reduction: The pyridinyl group can be reduced to form pyridine derivatives.

Substitution: The urea linkage can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Fluorobenzene derivatives, such as fluorobenzene sulfonic acid.

Reduction Products: Pyridine derivatives, such as piperidine.

Substitution Products: Urea derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group can bind to specific receptors or enzymes, modulating their activity. The pyridinyl and pyrazinyl groups contribute to the compound's ability to interact with biological systems, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Modified Pyrazine Substituents

1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

- Key Differences : The pyrazine ring here is substituted with a piperidinyl group instead of a pyridin-3-yl group. Piperidine introduces a saturated six-membered ring, altering steric bulk and conformational flexibility compared to the planar pyridine in the target compound.

- Implications : The piperidine substitution may reduce π-π interactions but improve solubility due to increased basicity. Pharmacokinetic properties (e.g., blood-brain barrier penetration) could differ significantly ">[1].

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Key Differences : The pyridine in the target compound is replaced with a methyl-pyrazole group, and the 4-fluorophenyl is substituted with a trifluoromethylphenyl group.

- The pyrazole’s nitrogen-rich structure may introduce additional hydrogen-bonding sites, altering selectivity ">[7].

Fluorophenyl-Containing Chalcone Derivatives

Several chalcone derivatives with 4-fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) were studied for crystallographic properties. While structurally distinct (chalcone backbone vs. urea), these compounds share the 4-fluorophenyl motif.

- Dihedral Angles: In chalcones, the dihedral angle between the fluorophenyl and central benzene rings ranges from 7.14° to 56.26°, influencing conjugation and planarity.

Pyrazine-Based Compounds with Diverse Functional Groups

3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide

- Key Differences : This compound replaces the urea group with a 1,2,4-oxadiazole-carboxamide system and introduces bis(trifluoromethyl)benzoyl substituents.

- Implications : The oxadiazole ring may improve metabolic stability compared to urea, which is prone to hydrolysis. The electron-withdrawing trifluoromethyl groups could enhance binding to hydrophobic pockets in enzymes ">[3].

2-Methyl-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydropyrazine

- Key Differences: A dihydropyrazine core with methyl and phenyl substituents.

- Implications: Biological activity may shift toward non-planar targets, such as G-protein-coupled receptors, compared to the fully aromatic target compound ">[5].

Fluorophenyl Urea Analogues in Medicinal Chemistry

Compounds like 7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide highlight the prevalence of fluorophenyl groups in drug design.

- Key Differences: The quinoline-carboxamide backbone replaces urea, and additional fluorine atoms are introduced.

- Implications : Increased fluorine content enhances electronegativity and metabolic resistance but may raise toxicity concerns. The carboxamide group offers different hydrogen-bonding profiles compared to urea ">[6].

Biological Activity

1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a synthetic compound that has drawn attention in medicinal chemistry due to its unique structural features, including a fluorinated aromatic moiety and a pyridinyl-substituted pyrazine. This compound belongs to a class of urea derivatives, which are often explored for their potential biological activities, particularly as enzyme inhibitors.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.

- Pyridinyl and Pyrazinyl Moieties : These heterocyclic components are known for their biological activity and potential to interact with various biological targets.

Biological Activity

Research indicates that compounds with similar structures often exhibit anti-cancer properties through modulation of signaling pathways. Although direct studies on this specific compound are scarce, related compounds have shown promising results in various biological assays:

- Enzyme Inhibition : The potential for this compound to inhibit kinases could be explored further, as many urea derivatives are known to affect kinase activity.

- Anticancer Activity : Similar compounds have been reported to induce apoptosis in cancer cell lines, suggesting that this compound may also possess such properties.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol | Contains a pyrazole ring | Moderate anti-inflammatory activity |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Similar fluorophenyl group | Antitumor effects in vitro |

| 1-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-(phenylethyl)urea | Contains a pyrazolo[4,3-c]pyridine structure | Known kinase inhibitor |

Case Studies and Research Findings

While specific case studies on this compound are lacking, literature on related compounds provides insights into potential applications:

- Anticancer Studies : Research on similar pyrazolyl ureas has demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds designed with similar frameworks have shown IC50 values ranging from 0.004 μM to 49.85 μM against different cancer types .

- Enzyme Inhibition Studies : Pyrazolyl ureas have been investigated as inhibitors for enzymes like carbonic anhydrase and cyclooxygenase (COX), indicating a trend where modifications in the urea structure can lead to enhanced inhibitory effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea?

- Methodological Answer : The compound can be synthesized via urea bond formation between an aryl isocyanate and a pyrazine-pyridinyl methylamine intermediate. Key steps include:

- Coupling Reaction : React 4-fluorophenyl isocyanate with (3-(pyridin-3-yl)pyrazin-2-yl)methylamine under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Confirm structure via H/C NMR (peaks for fluorophenyl protons at δ 7.2–7.5 ppm and pyrazine-pyridinyl protons at δ 8.3–9.1 ppm), IR (urea C=O stretch at ~1650–1680 cm), and HRMS .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; purity ≥98% is acceptable for biological assays .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (e.g., 195–196°C for analogous fluorophenyl ureas) and detect polymorphic forms .

- Spectroscopic Confirmation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based simulations) to resolve ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and stability for in vitro pharmacological assays?

- Methodological Answer :

- Solubility Enhancement : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles using PEGylation or lipid-based carriers .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis-prone sites (e.g., urea bond) and design stabilized analogs (e.g., steric hindrance via methyl substituents) .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Reproducibility : Use randomized block designs with split-plot arrangements (e.g., varying cell lines as main plots, compound concentrations as subplots) and ≥4 replicates to minimize batch effects .

- Mechanistic Confounders : Employ orthogonal assays (e.g., kinase inhibition profiling vs. apoptosis markers) to distinguish direct targets from off-pathway effects .

Q. How can environmental fate studies be integrated into early-stage development to assess ecological risks?

- Methodological Answer :

- Degradation Pathways : Use OECD 308 guidelines to simulate aerobic aquatic biodegradation; monitor metabolites via HPLC-MS/MS .

- Bioaccumulation Potential : Calculate logP (predicted ~2.5–3.0 for aryl ureas) and assess binding affinity to serum proteins (e.g., equilibrium dialysis) to estimate bioaccumulation factors .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit IC values using four-parameter logistic models (e.g., GraphPad Prism) with 95% confidence intervals .

- Error Mitigation : Apply ANOVA with Tukey’s post hoc test to compare treatment groups; report effect sizes (e.g., Cohen’s d) for biologically meaningful differences .

Q. How can computational modeling predict structure-activity relationships (SAR) for urea analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), focusing on hydrogen bonds between the urea moiety and catalytic lysine/aspartate residues .

- QSAR Modeling : Train random forest models on datasets (e.g., IC values vs. descriptors like polar surface area, logD) to prioritize analogs with improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.